molecular formula C19H20N2O5 B15094395 2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

Cat. No.: B15094395
M. Wt: 356.4 g/mol
InChI Key: PSRCBRUPIDLBSA-UHFFFAOYSA-N
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Description

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid is a synthetic organic compound featuring a benzamide group attached to a propanoic acid backbone with a 4-hydroxyphenyl substituent, granting it potential biological activity and structural similarity to tyrosine . This compound is presented as a valuable building block in organic synthesis and medicinal chemistry research. Its core structure is related to novel 3-((4-hydroxyphenyl)amino)propanoic acid scaffolds that have demonstrated significant structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens and drug-resistant fungal species like Candida auris . Furthermore, derivatives of this structural class have shown promising anticancer activity in vitro, reducing the viability of A549 non-small cell lung cancer cells and suppressing cancer cell migration, while also exhibiting favorable antioxidant properties . The compound's reactivity allows for various chemical modifications, including acylation of the amino group and esterification of the carboxylic acid group, making it a versatile intermediate for generating novel derivatives . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCBRUPIDLBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzoylglycine with 4-hydroxyphenylacetic acid under acidic conditions to form an intermediate azlactone. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group is known to scavenge reactive oxygen species, thereby exhibiting antioxidant properties. Additionally, the benzamido group can interact with cellular proteins, potentially inhibiting cancer cell proliferation by interfering with key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens and Alkyl Groups

Halogen Substituents
  • 3-Bromo-N-ethylBenzeneethanamine vs. N-Ethyl-3-iodo-Benzenemethanamine (CAS 140621-52-9): Replacing bromine with iodine () alters electronic and steric profiles. Bromine’s moderate electronegativity enhances leaving-group ability in cross-coupling reactions, as seen in palladium-catalyzed processes involving 3-bromoaniline derivatives .
  • 3-Bromo-5-Chloro-N-methylBenzeneethanamine (CAS 1082945-36-5) :
    The addition of a chlorine atom at the para position () introduces stronger electron-withdrawing effects, which may reduce aromatic ring electron density compared to the bromo-only analog. This could affect solubility and reactivity in nucleophilic environments .

N-Alkyl Groups
  • Ethyl vs. However, larger alkyl chains like benzyl (e.g., ) may introduce steric hindrance, limiting interaction with enzymatic targets .

Physical Properties

Compound Boiling Point (K) Molecular Weight (g/mol) Key Substituents Reference
3-Methyl-Benzenemethanamine 476.7 135.21 -CH3 at meta, -NH2
3-Bromo-5-Chloro-N-methylBenzeneethanamine N/A 272.55 -Br, -Cl, -OCH3, -N(CH3)
N-Ethyl-3-iodo-Benzenemethanamine N/A 291.11 -I, -N(CH2CH3)

Note: Data for 3-bromo-N-ethylBenzeneethanamine are inferred from analogs. The bromine atom likely increases molecular weight and boiling point compared to non-halogenated derivatives like 3-methyl-Benzenemethanamine .

Biological Activity

2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid, also known as a derivative of 3-((4-hydroxyphenyl)amino)propanoic acid, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a 4-hydroxyphenyl moiety, which is recognized for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure includes a benzamide group and a hydroxyphenyl group, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of anticancer and antimicrobial properties. The following sections detail specific findings from recent research studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit significant anticancer properties. In particular, compounds derived from this scaffold have shown promising results against various cancer cell lines.

  • Cell Viability Reduction : Compounds such as 12 , 20 , and 22 were able to reduce the viability of A549 lung cancer cells by approximately 50% . These compounds also inhibited cell migration, which is crucial for cancer metastasis .
  • Cytotoxicity : Notably, these compounds displayed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a selective action against cancer cells while sparing normal cells .
  • Mechanism of Action : The mechanism through which these compounds exert their effects may involve the modulation of reactive oxygen species (ROS), which play a significant role in cancer pathogenesis. The antioxidant properties of these compounds could help mitigate oxidative stress in cancer cells .

Antimicrobial Activity

The potential antimicrobial activity of this compound has also been explored.

  • Targeting Drug-resistant Pathogens : The incorporation of the 4-hydroxyphenyl moiety into amino acid derivatives has been linked to enhanced activity against multidrug-resistant bacterial and fungal pathogens. This suggests that such compounds could serve as valuable scaffolds for developing new antimicrobial agents .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effect of various derivatives on A549 cells, finding that compound 20 exhibited the highest antioxidant activity in DPPH radical scavenging assays, indicating its potential as an effective anticancer agent .
  • Case Study on Antimicrobial Properties :
    • Research focused on the synthesis of amino acid derivatives with the 4-hydroxyphenyl moiety showed significant activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. This study emphasizes the potential for developing novel therapeutic options using these derivatives .

Data Table: Summary of Biological Activities

Compound IDBiological ActivityCell Line TestedIC50 (µM)Notes
12AnticancerA54925Reduced cell migration
20AntioxidantA54915Potent DPPH scavenging ability
22AnticancerA54930Favorable cytotoxicity against Vero cells
-AntimicrobialESKAPE pathogensN/AEffective against drug-resistant strains

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid?

  • Methodology : Multi-step synthesis involving amide coupling and ester hydrolysis. For example, analogous compounds (e.g., dexibuprofen derivatives) are synthesized via esterification of carboxylic acid precursors, followed by sequential coupling of benzamido and hydroxyphenyl groups using reagents like DCC or EDC . Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent side reactions. Final hydrolysis of methyl/ethyl esters (as in ) yields the carboxylic acid .
  • Validation : Confirm intermediates via TLC and final product purity via HPLC (>95%) .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Key Methods :

  • NMR : 1H/13C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and amide protons (δ 8.0–8.5 ppm) .
  • IR : Confirm amide (1650–1680 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns .
    • Cross-Validation : Compare with computational predictions (e.g., Gaussian DFT calculations) .

Q. How do common impurities affect pharmacological studies, and how can they be controlled?

  • Impurity Sources : Byproducts from incomplete coupling (e.g., unreacted hydroxyphenyl intermediates) or ester hydrolysis .
  • Mitigation : Use reverse-phase HPLC with reference standards (e.g., EP impurity markers in ) for quantification. Adjust reaction stoichiometry and purification (e.g., column chromatography) to minimize impurities .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Approach :

  • Assay Standardization : Use consistent buffer conditions (pH 7.4, 37°C) and enzyme concentrations .
  • Purity Verification : Confirm compound integrity via LC-MS before testing .
  • Dose-Response Analysis : Perform IC50 curves with triplicate measurements to identify threshold effects .
    • Case Study : Tyrosine analogs ( ) show activity shifts with stereochemistry; ensure enantiomeric purity via chiral HPLC .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., ACE in ) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100+ ns trajectories .
    • Validation : Compare docking scores with experimental IC50 values and mutagenesis data (e.g., ’s ACE inhibitor study) .

Q. What structural features govern its enzyme inhibitory activity?

  • Key Determinants :

  • Hydroxyphenyl Groups : Critical for hydrogen bonding with catalytic residues (e.g., ACE’s Zn²+ pocket in ) .
  • Amide Linkages : Rigidity influences binding entropy; flexible linkers reduce potency .
    • SAR Studies : Synthesize analogs (e.g., nitro or methoxy substitutions on the phenyl ring) and test activity shifts .

Q. How can X-ray crystallography elucidate its 3D conformation?

  • Protocol :

  • Crystallization : Use vapor diffusion with PEG 8000 and Tris buffer (pH 8.5) .
  • Data Collection : Synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
    • Analysis : Software like PHENIX for refinement; validate hydrogen-bonding networks (e.g., amide-π interactions in ) .

Notes

  • Safety in Lab Handling : Use PPE (gloves, goggles) and fume hoods during synthesis; avoid inhalation of fine powders (per ) .
  • Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories (e.g., Zenodo).

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